1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene
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Overview
Description
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methoxyphenoxy, and propoxy groups
Preparation Methods
The synthesis of 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene typically involves multiple steps. One common synthetic route includes the reaction of 1-chloro-2,5-dimethylbenzene with 3-(2-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols. Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or acetone.
Scientific Research Applications
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene can be compared with similar compounds such as:
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]benzene: Lacks the dimethyl substitution on the benzene ring, which may affect its reactivity and applications.
4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene: Lacks the chlorine substitution, which may influence its chemical behavior and biological activity.
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-benzene: Similar structure but without the dimethyl groups, leading to different physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and the resulting properties and applications.
Properties
IUPAC Name |
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-13-12-18(14(2)11-15(13)19)22-10-6-9-21-17-8-5-4-7-16(17)20-3/h4-5,7-8,11-12H,6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJUTCKMYYFEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)OCCCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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